7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol It is a brominated derivative of tetrahydronaphthalen-1-amine, characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 3rd position of the tetrahydronaphthalene ring
Preparation Methods
The synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. One common method includes the reaction of the starting material with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential effects on cellular processes and enzyme activities .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine include other brominated tetrahydronaphthalene derivatives and amine-substituted naphthalenes. These compounds share structural similarities but differ in their specific functional groups and positions of substitution. For example:
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure with a hydroxyl group instead of an amine.
3,3-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom at the 7th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-bromo-3,3-dimethyl-2,4-dihydro-1H-naphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)6-8-3-4-9(13)5-10(8)11(14)7-12/h3-5,11H,6-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXPGELAJMPFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)C=CC(=C2)Br)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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